molecular formula C6H2F3NO2 B1304932 1,2,4-Trifluoro-3-nitrobenzene CAS No. 42096-74-2

1,2,4-Trifluoro-3-nitrobenzene

Cat. No.: B1304932
CAS No.: 42096-74-2
M. Wt: 177.08 g/mol
InChI Key: FJIILSCVSZJKCV-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2F3NO2. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1,2,4-trifluorobenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the diazotization of 2,6-dichloroaminobenzene followed by the Schiemann reaction of the obtained diazonium borofluoride, nitration, and fluorination with potassium fluoride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products

    Reduction: 1,2,4-Trifluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4-Trifluoro-3-nitrobenzene is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antibacterial and antiviral agents.

    Agrochemicals: It is used in the development of herbicides and insecticides.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-nitrobenzene depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that target specific enzymes or receptors in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with molecular targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trifluoro-4-nitrobenzene: Similar structure but different positioning of the nitro group.

    2,3,4-Trifluoronitrobenzene: Another isomer with different fluorine and nitro group positions.

    3,4,5-Trifluoronitrobenzene: Different arrangement of fluorine and nitro groups.

Uniqueness

1,2,4-Trifluoro-3-nitrobenzene is unique due to its specific arrangement of fluorine and nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored properties for various applications.

Biological Activity

1,2,4-Trifluoro-3-nitrobenzene (TFNB) is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of TFNB, summarizing research findings, case studies, and relevant data tables.

TFNB is characterized by its trifluoromethyl and nitro substituents on a benzene ring, which influence its reactivity and biological interactions. The molecular formula is C6H2F3NO2C_6H_2F_3NO_2, and its structure is depicted below:

Structure of 1 2 4 Trifluoro 3 nitrobenzene\text{Structure of 1 2 4 Trifluoro 3 nitrobenzene}

Biological Activity Overview

Research has indicated that TFNB exhibits various biological activities, particularly in the fields of anticancer and antimicrobial effects. The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances its potency against different biological targets.

Anticancer Activity

Several studies have investigated the cytotoxic effects of TFNB on cancer cell lines. A notable study reported that TFNB demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were found to be in the micromolar range, indicating a promising potential for further development as an anticancer agent.

Cell Line IC50 Value (µM) Reference
MCF-715.63
HCT-11610.38

In vitro assays revealed that TFNB induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways, particularly caspase-3/7, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

TFNB has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A comprehensive study conducted by researchers evaluated the effects of TFNB on multiple cancer cell lines. The results indicated that TFNB not only inhibited cell proliferation but also triggered apoptotic pathways through increased expression of p53 and caspase activation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of TFNB against Gram-positive and Gram-negative bacteria. The study found that TFNB had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between TFNB and various biological targets. These studies reveal that TFNB binds effectively to active sites of proteins involved in cancer progression and microbial resistance.

Target Protein Binding Affinity (kcal/mol) Reference
Protein Kinase A-9.5
β-tubulin-8.7

The binding affinities indicate strong interactions between TFNB and these proteins, supporting its potential therapeutic applications.

Properties

IUPAC Name

1,2,4-trifluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIILSCVSZJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194930
Record name 1,2,4-Trifluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42096-74-2
Record name 1,2,4-Trifluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42096-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trifluoro-3-nitrobenzene
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Record name 1,2,4-Trifluoro-3-nitrobenzene
Source EPA DSSTox
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Record name 1,2,4-trifluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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